molecular formula C14H13NS B12659599 Benzenecarbothioamide, 4-methyl-N-phenyl- CAS No. 20199-06-8

Benzenecarbothioamide, 4-methyl-N-phenyl-

Cat. No.: B12659599
CAS No.: 20199-06-8
M. Wt: 227.33 g/mol
InChI Key: GODKPDAXQDHPDO-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 4-methyl-N-phenyl-, is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzene ring substituted with a carbothioamide group and a phenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-methyl-N-phenyl-, typically involves the reaction of 4-methylbenzenecarbothioamide with aniline under specific conditions. One common method includes the amidation reaction of isobutyryl acetate and aniline in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction is carried out by evaporating the alcohol generated during the reaction, followed by recycling the excess isobutyryl acetate to obtain high-purity Benzenecarbothioamide, 4-methyl-N-phenyl- directly .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with an emphasis on green chemistry principles. The process avoids the use of low-boiling-point volatile toxic organic solvents, making it environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 4-methyl-N-phenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenecarbothioamide, 4-methyl-N-phenyl-, has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to inhibit certain enzymes and proteins.

    Industry: Utilized in the production of dyes, polymers, and other materials

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 4-methyl-N-phenyl-, involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Thiobenzamide: Similar structure but lacks the methyl group on the benzene ring.

    Benzamide: Contains a carbonyl group instead of a thioamide group.

    Phenylthiourea: Contains a thiourea group instead of a thioamide group.

Uniqueness

Benzenecarbothioamide, 4-methyl-N-phenyl-, is unique due to the presence of both a methyl group on the benzene ring and a phenyl group on the nitrogen atom. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

20199-06-8

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

4-methyl-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C14H13NS/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)

InChI Key

GODKPDAXQDHPDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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